molecular formula C35H38N4O4S2 B11649109 5,11-Bis[(4-methylphenyl)sulfonyl]-13-[2-(piperidin-1-yl)ethyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine

5,11-Bis[(4-methylphenyl)sulfonyl]-13-[2-(piperidin-1-yl)ethyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine

Cat. No.: B11649109
M. Wt: 642.8 g/mol
InChI Key: HPULNMZDQGVCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,16-BIS[(4-METHYLPHENYL)SULFONYL]-17-[2-(1-PIPERIDINYL)ETHYL]-8,16,17-TRIAZATETRACYCLO[7710~2,7~0~10,15~]HEPTADECA-2,4,6,10,12,14-HEXAENE is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,16-BIS[(4-METHYLPHENYL)SULFONYL]-17-[2-(1-PIPERIDINYL)ETHYL]-8,16,17-TRIAZATETRACYCLO[7.7.1.0~2,7~.0~10,15~]HEPTADECA-2,4,6,10,12,14-HEXAENE typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Key steps may include:

    Formation of the Tricyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the sulfonyl and piperidinyl groups through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8,16-BIS[(4-METHYLPHENYL)SULFONYL]-17-[2-(1-PIPERIDINYL)ETHYL]-8,16,17-TRIAZATETRACYCLO[7.7.1.0~2,7~.0~10,15~]HEPTADECA-2,4,6,10,12,14-HEXAENE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of sulfonyl groups to sulfides.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific sites.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Appropriate solvents like dichloromethane or ethanol to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties could be explored for treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 8,16-BIS[(4-METHYLPHENYL)SULFONYL]-17-[2-(1-PIPERIDINYL)ETHYL]-8,16,17-TRIAZATETRACYCLO[7.7.1.0~2,7~.0~10,15~]HEPTADECA-2,4,6,10,12,14-HEXAENE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8,16-BIS[(4-METHYLPHENYL)SULFONYL]-8,16,17-TRIAZATETRACYCLO[7.7.1.0~2,7~.0~10,15~]HEPTADECA-2,4,6,10,12,14-HEXAENE: Lacks the piperidinyl group.

    8,16-BIS[(4-METHYLPHENYL)SULFONYL]-17-[2-(1-MORPHOLINYL)ETHYL]-8,16,17-TRIAZATETRACYCLO[7.7.1.0~2,7~.0~10,15~]HEPTADECA-2,4,6,10,12,14-HEXAENE: Contains a morpholinyl group instead of a piperidinyl group.

Uniqueness

The presence of the piperidinyl group in 8,16-BIS[(4-METHYLPHENYL)SULFONYL]-17-[2-(1-PIPERIDINYL)ETHYL]-8,16,17-TRIAZATETRACYCLO[7.7.1.0~2,7~.0~10,15~]HEPTADECA-2,4,6,10,12,14-HEXAENE imparts unique chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C35H38N4O4S2

Molecular Weight

642.8 g/mol

IUPAC Name

8,16-bis-(4-methylphenyl)sulfonyl-17-(2-piperidin-1-ylethyl)-8,16,17-triazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene

InChI

InChI=1S/C35H38N4O4S2/c1-26-14-18-28(19-15-26)44(40,41)38-32-12-6-4-10-30(32)35-37(25-24-36-22-8-3-9-23-36)34(38)31-11-5-7-13-33(31)39(35)45(42,43)29-20-16-27(2)17-21-29/h4-7,10-21,34-35H,3,8-9,22-25H2,1-2H3

InChI Key

HPULNMZDQGVCAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3C4=CC=CC=C4N(C(N3CCN5CCCCC5)C6=CC=CC=C62)S(=O)(=O)C7=CC=C(C=C7)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.